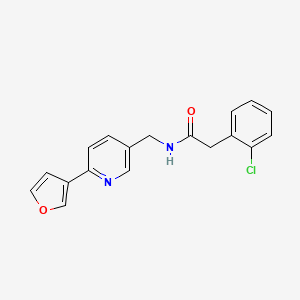

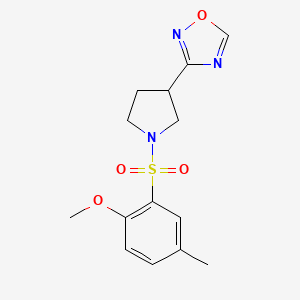

![molecular formula C17H18ClN3O5S B2930676 1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine CAS No. 866153-18-6](/img/structure/B2930676.png)

1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine” is a piperazine derivative. Piperazine derivatives are known to show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用

HIV-1 Reverse Transcriptase Inhibition

Research on analogues of piperazine compounds, similar in structure to 1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine, has shown promise in the inhibition of HIV-1 reverse transcriptase. These analogues, known as bis(heteroaryl)piperazines (BHAPs), have demonstrated significant potency in inhibiting the HIV-1 virus, making them potential candidates for treating HIV infections (Romero et al., 1994).

Crystal Structure and Density Functional Theory (DFT) Analysis

Studies involving similar piperazine derivatives have focused on their crystal structure analysis and DFT calculations. These studies provide insights into the reactive sites of the molecules for both electrophilic and nucleophilic interactions, which is crucial for understanding the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals (Kumara et al., 2017).

Antibacterial Activities

Piperazine derivatives have been explored for their antibacterial activities. The design and synthesis of these derivatives, especially those involving 1,3,4-thiadiazol, have demonstrated potential in combating various bacterial strains, indicating their potential use in developing new antibacterial agents (Wu Qi, 2014).

Adenosine A2B Receptor Antagonism

In the realm of neuropharmacology, 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, a class of compounds structurally related to 1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine, have been developed as adenosine A2B receptor antagonists. These compounds have shown high affinity and selectivity, suggesting their potential application in treating conditions related to adenosine receptor dysfunction (Borrmann et al., 2009).

5-HT7 Receptor Antagonism

Research into piperazine derivatives has also extended to their role as 5-HT7 receptor antagonists. These compounds have shown promise in the development of treatments for disorders related to serotonin dysfunction, with some demonstrating significant selectivity and activity (Yoon et al., 2008).

Serotonergic Neurotransmission Studies

Piperazine compounds have been used as antagonists in studying serotonergic neurotransmission. These compounds, including [18F]p-MPPF, have been utilized in positron emission tomography (PET) studies to investigate serotonin receptors, enhancing our understanding of serotonin-related neurological and psychiatric disorders (Plenevaux et al., 2000).

作用機序

Target of Action

Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activity . They are employed in various drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

It’s known that piperazine derivatives can interact with their targets through various mechanisms, including free radical reactions, nucleophilic substitution, and oxidation .

Biochemical Pathways

It’s known that piperazine derivatives can influence a variety of biochemical pathways, depending on their specific targets and mode of action .

Result of Action

Given the wide range of biological and pharmaceutical activity of piperazine derivatives, it can be inferred that this compound could potentially exert a variety of effects at the molecular and cellular level .

特性

IUPAC Name |

1-(5-chloro-2-nitrophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O5S/c1-26-16-5-3-2-4-14(16)19-8-10-20(11-9-19)27(24,25)17-12-13(18)6-7-15(17)21(22)23/h2-7,12H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAPJQQHQNDNEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B2930593.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2930594.png)

![N,N-Dimethyl-4-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]piperidine-1-sulfonamide](/img/structure/B2930597.png)

![7-chloro-3-(cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2930601.png)

![2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B2930604.png)

![2-Oxabicyclo[2.2.2]octane-4-carbaldehyde](/img/structure/B2930605.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2930608.png)

![2-(Trifluoromethyl)benzo[d]thiazol-6-ol](/img/structure/B2930609.png)